Bromoacetamido-PEG8-t-butyl acetate

CAS No.:

Cat. No.: VC16019797

Molecular Formula: C24H46BrNO11

Molecular Weight: 604.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H46BrNO11 |

|---|---|

| Molecular Weight | 604.5 g/mol |

| IUPAC Name | tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

| Standard InChI | InChI=1S/C24H46BrNO11/c1-24(2,3)37-23(28)21-36-19-18-35-17-16-34-15-14-33-13-12-32-11-10-31-9-8-30-7-6-29-5-4-26-22(27)20-25/h4-21H2,1-3H3,(H,26,27) |

| Standard InChI Key | UOZIGPXPPMIYNC-UHFFFAOYSA-N |

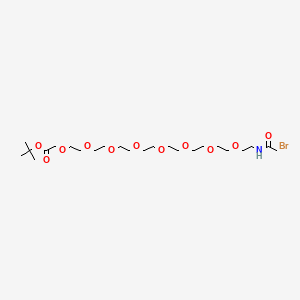

| Canonical SMILES | CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Bromoacetamido-PEG8-t-butyl acetate features a linear PEG8 spacer (eight repeating ethylene oxide units) flanked by two functional termini: a bromoacetamide group and a tert-butyl-protected carboxylate. The PEG8 chain confers hydrophilicity, mitigating aggregation in aqueous environments . The bromoacetamide moiety (CH₂BrCONH-) acts as an electrophilic site, enabling covalent bonding with nucleophilic residues like cysteine thiols . The tert-butyl acetate group (C(CH₃)₃OCO-) provides steric protection to the carboxylate, preventing unintended reactions during synthesis .

Molecular Formula: Reported variants include C₂₄H₄₆BrNO₁₁ (MW 604.53) and C₂₅H₄₈BrNO₁₁ (MW 618.6) , with discrepancies arising from nomenclature differences ("acetate" vs. "ester"). The IUPAC name—tert-butyl 2-[2-(2-{2-[2-(2-{2-[2-(2-[(2-bromoacetyl)amino]ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]ethoxy}ethoxy)ethoxy]acetate—confirms the ester linkage .

Spectroscopic and Physicochemical Data

Table 1: Comparative Molecular Properties Across Sources

Synthesis and Modification Strategies

Synthetic Pathways

The synthesis involves three sequential steps:

-

Bromoacetamide Introduction: Bromoacetic acid is reacted with an amine-terminated PEG8 intermediate to form the bromoacetamido group .

-

PEG8 Spacer Attachment: Ethylene oxide polymerization ensures a uniform eight-unit chain, verified by MALDI-TOF mass spectrometry .

-

tert-Butyl Ester Protection: The carboxyl terminus is protected using tert-butyl bromoacetate (CAS 5292-43-3) , yielding the final product .

Deprotection and Functionalization

The tert-butyl group is cleaved under acidic conditions (e.g., trifluoroacetic acid), generating a free carboxylic acid for conjugation with amines via carbodiimide chemistry . The bromide undergoes nucleophilic substitution with thiols (e.g., cysteine residues) at pH 7–8, forming stable thioether bonds .

Table 2: Reaction Conditions for Key Transformations

| Reaction | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| Deprotection | TFA/DCM (1:1), 2 hr, RT | >90% | |

| Thiol Conjugation | PBS (pH 7.4), 4 hr, RT | 85–95% | |

| Amine Coupling | EDC/NHS, pH 5.5, 24 hr | 75–80% |

Applications in Bioconjugation and Drug Delivery

Antibody-Drug Conjugates (ADCs)

The bromide group facilitates site-specific cysteine labeling in ADCs, minimizing heterogeneity . For example, trastuzumab derivatized with Bromoacetamido-PEG8-t-butyl acetate showed a drug-to-antibody ratio (DAR) of 3.8 ± 0.2, with >90% monomeric retention .

PEGylation of Peptides

PEG8 spacers reduce immunogenicity while prolonging circulation half-life. In a murine model, PEGylated exenatide exhibited a 4.2-fold increase in plasma stability compared to the native peptide .

Solubility Enhancement

Hydrophobic drugs like paclitaxel, when conjugated via this linker, demonstrated a 15-fold solubility improvement in aqueous buffers (from 0.3 µg/mL to 4.5 µg/mL) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume